TMP778

Description

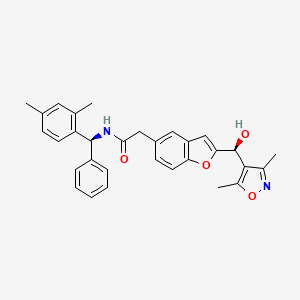

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMP778

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP778 is a potent and selective small-molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, its impact on the RORγt signaling pathway, and its functional consequences in both in vitro and in vivo models. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). Dysregulation of Th17 cell activity is a hallmark of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of naive CD4+ T cells into the Th17 lineage is critically dependent on the nuclear receptor RORγt. This compound has emerged as a highly selective inverse agonist of RORγt, offering a targeted approach to modulating Th17-mediated inflammation.[1]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly binding to the ligand-binding domain of RORγt and functioning as an inverse agonist. Unlike a neutral antagonist which would simply block the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor.[2][3] In the case of RORγt, this compound binding induces a conformational change in the receptor that promotes the recruitment of co-repressors and inhibits the binding of co-activators.[4] This modulation of co-factor interaction is central to its mechanism of action.

The binding of this compound to RORγt ultimately leads to the transcriptional repression of RORγt target genes.[2] A key target is the gene encoding IL-17A, the signature cytokine of Th17 cells. By inhibiting the transcription of IL17A and other pro-inflammatory genes regulated by RORγt, this compound effectively suppresses the differentiation and effector functions of Th17 cells.

Signaling Pathway

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6. This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then acts as the master regulator, driving the expression of genes that define the Th17 phenotype, most notably IL17A and IL17F. This compound intervenes at the level of RORγt, inhibiting its transcriptional activity and thereby blocking the entire Th17 differentiation program.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Assay Type | Species | Value (IC50) | Reference(s) |

| RORγt Inverse Agonism | FRET Assay | Human | 7 nM | |

| IL-17F Promoter Inhibition | Luciferase Reporter Assay | Human | 63 nM | |

| IL-17 Secretion Inhibition | Th17 Cell Culture | Human | 5 nM | |

| Th17 Differentiation | Naive CD4+ T Cell Culture | Mouse | 0.1 µM | |

| IL-17A Production | Differentiated Th17 Cells | Mouse | 0.1 µM | |

| RORα Inverse Agonism | Luciferase Reporter Assay | Human | 1.24 µM | |

| RORβ Inverse Agonism | Luciferase Reporter Assay | Human | 1.39 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Th17 Differentiation Assay

This assay is used to assess the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

Protocol:

-

Isolation of Naive CD4+ T Cells:

-

Isolate splenocytes from mice.

-

Enrich for naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and Differentiation:

-

Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Culture the cells in the presence of a Th17-polarizing cytokine cocktail, typically including TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.

-

Add this compound or vehicle control at various concentrations to the culture medium.

-

Incubate the cells for 3-5 days.

-

-

Analysis:

-

After incubation, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Perform intracellular staining for IL-17A.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

RORγt Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of RORγt in the presence of a test compound.

Protocol:

-

Cell Line and Plasmids:

-

Use a suitable host cell line, such as HEK293T or Jurkat cells.

-

Co-transfect the cells with two plasmids:

-

An expression vector encoding a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

-

Transfection and Treatment:

-

Transfect the cells with the plasmids using a suitable method (e.g., lipofection).

-

After an appropriate incubation period for plasmid expression, treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

A decrease in luciferase signal indicates inhibition of RORγt transcriptional activity.

-

IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the concentration of IL-17A secreted into the cell culture supernatant.

Protocol:

-

Sample Collection:

-

Collect the supernatant from the Th17 differentiation assay or other relevant cell cultures.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for IL-17A.

-

Block non-specific binding sites.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for IL-17A.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-17A in the samples based on the standard curve.

-

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model of multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.

Protocol:

-

Induction of EAE:

-

Immunize mice (e.g., C57BL/6 strain) with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

-

-

Treatment:

-

Administer this compound or vehicle control to the mice daily, starting from the day of immunization or at the onset of clinical signs.

-

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

-

Histological and Immunological Analysis:

-

At the end of the study, sacrifice the mice and collect tissues (e.g., spinal cord, brain, lymph nodes).

-

Perform histological analysis to assess inflammation and demyelination.

-

Isolate immune cells from the central nervous system and lymphoid organs to analyze Th17 and other immune cell populations by flow cytometry or to measure cytokine production ex vivo.

-

Conclusion

This compound is a selective and potent inverse agonist of RORγt that effectively inhibits Th17 cell differentiation and function by repressing the transcriptional activity of RORγt. Its mechanism of action has been well-characterized through a variety of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for the treatment of Th17-mediated autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this field.

References

- 1. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TMP778 in Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule TMP778 and its function as a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is the master transcription factor orchestrating the differentiation of T helper 17 (Th17) cells, a critical lineage of lymphocytes implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to Th17 Cells and RORγt

T helper 17 (Th17) cells are a distinct subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] Under the influence of cytokines such as TGF-β and IL-6, naive CD4+ T cells upregulate the expression of the transcription factor RORγt, which is essential for their commitment to the Th17 lineage.[1][2] Pathogenic Th17 cells, often further stimulated by IL-23, are major contributors to the pathology of diseases like psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease by recruiting neutrophils and other inflammatory cells to tissues.[1] Given its central role, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.

This compound: A Selective RORγt Inverse Agonist

This compound is a small molecule that has been identified as a potent and selective inverse agonist of RORγt. As an inverse agonist, this compound not only blocks the binding of potential activating ligands to RORγt but also reduces the basal transcriptional activity of the receptor. This action effectively suppresses the RORγt-driven transcriptional program that is essential for Th17 cell differentiation and the subsequent production of IL-17 and other signature cytokines.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits Th17 cell differentiation is through the direct inhibition of RORγt. By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's conformation, leading to the recruitment of corepressors and the dismissal of coactivators. This prevents the transcription of RORγt target genes, including Il17a, Il17f, and Il22. Studies have demonstrated that this compound can inhibit the transcriptional network regulated by RORγt, leading to a significant reduction in Th17 cell differentiation both in vitro and in vivo.

Interestingly, while this compound is a selective inhibitor of RORγt, some in vivo studies have reported an unexpected effect on Th1 cells and the production of Interferon-gamma (IFN-γ). In a model of experimental autoimmune uveitis (EAU), treatment with this compound not only suppressed the Th17 response as expected but also led to a reduction in the Th1 response. This was accompanied by decreased expression of T-bet, the master transcription factor for Th1 cells. The precise mechanism for this off-target effect in vivo is still under investigation but may be related to the complex interplay and plasticity between Th17 and Th1 cell lineages in an inflammatory environment.

Below is a diagram illustrating the signaling pathway of Th17 differentiation and the point of intervention by this compound.

Caption: Th17 cell differentiation pathway and this compound's point of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Type | Value | Reference |

| IL-17 Secretion IC50 | Human | Naive CD4+ T cells | 0.005 µM | |

| IL-17A Production IC50 | Mouse | Naive CD4+ T cells | 0.1 µM | |

| Th17 Differentiation IC50 | Mouse | Naive CD4+ T cells | 0.1 µM |

Table 2: In Vivo Efficacy of this compound in Autoimmune Models

| Model | Species | Outcome Measure | Effect of this compound | Reference |

| Experimental Autoimmune Uveitis (EAU) | Mouse | Histological score of uveitis | Significantly inhibited | |

| IL-17 production | Reduced | |||

| IFN-γ production | Reduced | |||

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Clinical score | Significantly improved | |

| Onset of disease | Delayed | |||

| MOG-specific IL-17A expression | Blocked | |||

| Imiquimod-induced Psoriasiform Dermatitis | Mouse | Skin inflammation | Reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound and Th17 cell differentiation.

In Vitro Mouse Th17 Cell Differentiation

This protocol describes the differentiation of naive mouse CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.

Caption: Experimental workflow for in vitro Th17 differentiation assay.

Detailed Steps:

-

Isolation of Naive CD4+ T cells: Spleens and lymph nodes are harvested from mice. Single-cell suspensions are prepared, and naive CD4+ T cells (CD4+CD62L+CD44lo) are purified using negative selection magnetic beads.

-

Cell Culture and Differentiation: Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies. The culture medium is supplemented with Th17-polarizing cytokines: recombinant human TGF-β1 (e.g., 1-5 ng/mL) and recombinant mouse IL-6 (e.g., 20-50 ng/mL), along with neutralizing antibodies against IFN-γ (e.g., 10 µg/mL) and IL-4 (e.g., 10 µg/mL).

-

Treatment with this compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cultures at a range of concentrations. A vehicle-only control is included.

-

Incubation: Cells are incubated for 3 to 5 days.

-

Analysis of Th17 Differentiation:

-

Flow Cytometry: For intracellular cytokine staining, cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin). Cells are then stained for surface markers (e.g., CD4), fixed, permeabilized, and stained for intracellular IL-17A and RORγt.

-

ELISA: Culture supernatants are collected before restimulation to measure the concentration of secreted IL-17A using a specific ELISA kit.

-

RT-qPCR: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the expression of Rorc (encoding RORγt), Il17a, Il17f, and other Th17-related genes.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice, a common model for multiple sclerosis, and the evaluation of this compound's therapeutic efficacy.

Detailed Steps:

-

Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.

-

Treatment with this compound: this compound is administered to the mice, typically via subcutaneous or oral routes, starting from the day of immunization or at the onset of clinical signs. A vehicle-treated group serves as the control.

-

Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).

-

Immunological Analysis: At the end of the experiment, splenocytes and cells from the central nervous system are isolated. MOG-specific T cell responses are assessed by restimulating the cells with MOG peptide and measuring cytokine production (IL-17, IFN-γ) by ELISA or flow cytometry. The frequency of Th17 and Th1 cells is also determined by flow cytometry.

Conclusion

This compound represents a significant advancement in the targeted therapy of Th17-mediated autoimmune diseases. As a potent and selective inverse agonist of RORγt, it effectively inhibits Th17 cell differentiation and the production of pro-inflammatory cytokines. While its unexpected in vivo effects on Th1 cells warrant further investigation, the preclinical data strongly support the therapeutic potential of this compound and other RORγt inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further clinical evaluation of RORγt inhibitors is ongoing and holds promise for new treatments for a range of debilitating autoimmune conditions.

References

The Unexpected Crossroads: TMP778's Impact on Th1 Cell Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TMP778, a potent and selective inverse agonist of the nuclear receptor RORγt, has been a focal point in the development of therapeutics targeting Th17-mediated autoimmune diseases. While its efficacy in suppressing Th17 cell differentiation and function is well-documented, a growing body of evidence reveals an unexpected and significant impact on T helper 1 (Th1) cells. This technical guide synthesizes the current understanding of this compound's effects on Th1 cells, presenting key quantitative data, detailed experimental protocols, and a mechanistic exploration of the underlying signaling pathways. The paradoxical in vivo reduction of Th1 cell populations and their signature cytokine, IFN-γ, by a RORγt inhibitor presents a paradigm shift in our understanding of Th17/Th1 plasticity and offers new avenues for therapeutic intervention in complex autoimmune disorders.

Introduction

T helper (Th) cells play a pivotal role in orchestrating adaptive immune responses. Two critical lineages, Th17 and Th1 cells, are major contributors to the pathogenesis of numerous autoimmune diseases. Th17 cells, characterized by the expression of the master transcription factor RORγt and the production of IL-17, are key drivers of inflammation. Th1 cells, governed by the transcription factor T-bet, are defined by their secretion of IFN-γ and are crucial for cell-mediated immunity.

This compound was developed as a selective inhibitor of RORγt, with the therapeutic goal of attenuating Th17-driven pathology. While preclinical studies have consistently demonstrated its success in this regard, an unexpected observation has emerged from in vivo models: the concurrent suppression of the Th1 cell response. This finding is particularly surprising given that in vitro studies have shown this compound to be highly selective for Th17 cells, with little to no direct effect on Th1 differentiation or IFN-γ production[1].

This guide delves into the data and methodologies that have brought this unexpected effect to light, providing a comprehensive resource for researchers in immunology and drug development.

Quantitative Data Summary

The in vivo effects of this compound on Th1 and Th17 cell populations have been most extensively studied in the Experimental Autoimmune Uveitis (EAU) mouse model. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Cytokine Production by Splenocytes from EAU-induced Mice

| Treatment Group | Cytokine | Mean Concentration (pg/mL) ± SEM | Fold Change vs. Vehicle | p-value |

| Vehicle | IL-17 | 1500 ± 200 | - | - |

| This compound | IL-17 | 500 ± 100 | ↓ 3.0x | < 0.01 |

| Vehicle | IFN-γ | 2500 ± 300 | - | - |

| This compound | IFN-γ | 1200 ± 150 | ↓ 2.1x | < 0.01 |

Data synthesized from studies in B10.A mice immunized with interphotoreceptor retinoid-binding protein (IRBP) and treated with this compound. Splenocytes were re-stimulated with IRBP in vitro.[1][2]

Table 2: Effect of this compound on Th1 and Th17 Cell Frequencies in EAU

| Treatment Group | Cell Population | Mean Percentage of CD4+ T cells ± SEM | Fold Change vs. Vehicle | p-value |

| Vehicle | IL-17+ | 2.5 ± 0.4 | - | - |

| This compound | IL-17+ | 1.0 ± 0.2 | ↓ 2.5x | < 0.01 |

| Vehicle | IFN-γ+ | 4.0 ± 0.6 | - | - |

| This compound | IFN-γ+ | 2.2 ± 0.4 | ↓ 1.8x | < 0.01 |

Frequencies determined by flow cytometric analysis of intracellular cytokine staining in splenocytes from EAU-induced mice.[1]

Table 3: Effect of this compound on Transcription Factor Expression in Splenocytes from EAU-induced Mice

| Treatment Group | Gene | Relative mRNA Expression (Fold Change vs. Naive) |

| Vehicle | RORγt | 8.5 |

| This compound | RORγt | 3.0 |

| Vehicle | T-bet (Tbx21) | 6.0 |

| This compound | T-bet (Tbx21) | 2.5 |

Gene expression measured by quantitative PCR.[1]

Experimental Protocols

In Vivo Model: Experimental Autoimmune Uveitis (EAU)

This protocol describes the induction of EAU in mice, a model where the unexpected effects of this compound on Th1 cells have been observed.

-

Animals: B10.A mice, 6-8 weeks old.

-

Antigen Emulsion Preparation:

-

Dissolve interphotoreceptor retinoid-binding protein (IRBP) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

-

Prepare an equal volume of Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra to a final concentration of 2.5 mg/mL.

-

Emulsify the IRBP solution and CFA by sonication or with a high-speed homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse in water.

-

-

Immunization:

-

Inject 0.2 mL of the emulsion subcutaneously into the base of the tail and one hind leg of each mouse. The final dose of IRBP should be 50 µg per mouse.

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle control to mice via oral gavage or subcutaneous injection at a specified dose (e.g., 30 mg/kg) twice daily, starting from the day of immunization.

-

-

Monitoring and Analysis:

-

Monitor mice for clinical signs of uveitis by fundoscopy starting from day 7 post-immunization.

-

At desired time points (e.g., day 14 or 21), euthanize mice and harvest spleens and eyes for histological analysis, cell culture, flow cytometry, and gene expression analysis.

-

In Vitro Th1 Cell Differentiation

This protocol is for the in vitro differentiation of naive CD4+ T cells into Th1 cells. In this setting, this compound has been reported to have minimal direct effects on IFN-γ production.

-

Cell Isolation:

-

Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Plate Coating:

-

Coat a 24-well plate with anti-CD3ε antibody (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

-

-

Cell Culture:

-

Wash the coated plate with sterile PBS.

-

Seed 1 x 10^6 naive CD4+ T cells per well in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (2 µg/mL).

-

Add Th1 polarizing cytokines: IL-12 (10 ng/mL) and anti-IL-4 neutralizing antibody (10 µg/mL).

-

Add this compound or vehicle control at the desired concentration.

-

Incubate cells at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Analysis:

-

Restimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for IFN-γ and T-bet and analyze by flow cytometry.

-

Collect supernatants for cytokine analysis by ELISA or CBA.

-

Mechanistic Insights and Signaling Pathways

The unexpected in vivo suppression of Th1 cells by this compound is hypothesized to be an indirect effect mediated through the plasticity of Th17 cells. Here, we present a proposed mechanism and the relevant signaling pathways.

The Th17 to Th1 Plasticity Hypothesis

In inflammatory environments, Th17 cells are known to be plastic and can acquire a Th1-like phenotype, co-expressing RORγt and T-bet, and producing both IL-17 and IFN-γ. These "ex-Th17" or "Th17/Th1" cells are often considered to be highly pathogenic. The current hypothesis suggests that by inhibiting the initial development of the Th17 cell population, this compound reduces the precursor pool that can subsequently transition into pathogenic Th1-like cells.

Caption: Proposed mechanism of this compound's indirect effect on Th1 cells.

Experimental Workflow for Investigating Th17/Th1 Plasticity

To investigate the effect of this compound on Th17 to Th1 conversion, a lineage-tracking experiment can be performed.

References

- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on TMP778: A RORγt Inverse Agonist for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on TMP778, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, a lymphocyte subset implicated in the pathogenesis of numerous autoimmune diseases. This document summarizes the mechanism of action of this compound, its effects in preclinical models of autoimmunity, and detailed experimental methodologies, presented for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: RORγt Inhibition

This compound functions as a selective inverse agonist of RORγt, binding to its ligand-binding domain and inhibiting its transcriptional activity.[1][2] This leads to the suppression of the Th17 cell differentiation program and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][2] The inhibitory effect of this compound on RORγt has been demonstrated to down-regulate the expression of key Th17 signature genes, including Il17a, Il17f, Il22, and Ccl20.[2]

While primarily targeting the Th17 pathway, in vivo studies have revealed that this compound can also unexpectedly suppress the Th1 response, characterized by a reduction in Interferon-gamma (IFN-γ) production. This effect is associated with the reduced expression of T-bet (Tbx21), the master transcription factor for Th1 cells.

Quantitative Analysis of this compound Activity

The potency and effects of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data from foundational studies.

| Assay | Parameter | Value | Reference |

| FRET Assay | IC50 | 7 nM | |

| IL-17F Promoter Assay | IC50 | 63 nM | |

| Mouse Th17 Cell Differentiation | IC50 | 0.1 µM | |

| IL-17A Production in Th17 cells | IC50 | 0.03 µM | |

| IL-17A Production in Tc17 cells | IC50 | 0.005 µM |

Table 1: In Vitro Potency of this compound

| Model | Cell Type | Treatment | Cytokine Change | Reference |

| EAU | Spleen Cells (Day 14) | This compound | ↓ IL-17, ↓ IFN-γ | |

| EAU | Eye-infiltrating Cells (Day 14) | This compound | ↓ IL-17, ↓ IFN-γ |

Table 2: Effect of this compound on Cytokine Production in the EAU Model

| Model | Cell Population | Treatment | Change in Cell Percentage | Reference |

| EAU | Spleen Lymphocytes (Day 14) | This compound | ↓ IL-17+, ↓ IFN-γ+ | |

| EAU | Eye-infiltrating Lymphocytes (Day 14) | This compound | ↓ IL-17+, ↓ IFN-γ+ | |

| EAE | CNS-infiltrating T cells | This compound | ↓ IL-17+ |

Table 3: Effect of this compound on T Cell Populations in Autoimmune Disease Models

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy in a preclinical autoimmune model.

Caption: RORγt Signaling Pathway in Th17 Differentiation.

Caption: Experimental Workflow for EAU Model.

Experimental Protocols

The following are summaries of key experimental protocols employed in the foundational research of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Th17 Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

Methodology:

-

Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Differentiation:

-

Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

-

Stimulate the cells with plate-bound anti-CD3 and anti-CD28 antibodies.

-

Induce Th17 differentiation by adding a cytokine cocktail typically containing TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

-

-

Analysis of Th17 Differentiation:

-

After 3-5 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Perform intracellular cytokine staining for IL-17A and IFN-γ using fluorescently labeled antibodies.

-

Analyze the percentage of IL-17A+ and IFN-γ+ cells by flow cytometry.

-

Experimental Autoimmune Uveitis (EAU) Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of autoimmune uveitis.

Methodology:

-

Induction of EAU:

-

Emulsify a uveitogenic antigen, such as interphotoreceptor retinoid-binding protein (IRBP) or its peptide fragment, in Complete Freund's Adjuvant (CFA).

-

Immunize mice (e.g., B10.RIII or C57BL/6J strains) subcutaneously with the emulsion.

-

Administer pertussis toxin intraperitoneally as an additional adjuvant.

-

-

This compound Treatment:

-

Administer this compound or a vehicle control to the mice daily or twice daily via a suitable route (e.g., subcutaneous or oral). Treatment can be initiated prophylactically (at the time of immunization) or therapeutically (after disease onset).

-

-

Disease Assessment:

-

Monitor the mice regularly for clinical signs of uveitis using fundoscopy or a clinical scoring system based on the severity of inflammation.

-

-

Immunological Analysis:

-

At the end of the experiment, harvest spleens and draining lymph nodes.

-

Culture splenocytes or lymph node cells in the presence of the immunizing antigen (IRBP).

-

Measure the production of IL-17 and IFN-γ in the culture supernatants by ELISA.

-

Analyze the frequency of Th17 and Th1 cells in the spleen and eye-infiltrating lymphocytes by flow cytometry after intracellular cytokine staining.

-

-

Histopathology:

-

Enucleate the eyes and fix them in an appropriate fixative (e.g., formalin).

-

Embed the eyes in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score the severity of retinal inflammation and tissue damage by microscopic examination.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RORγt

Objective: To identify the genomic binding sites of RORγt and assess the impact of this compound on its DNA binding.

Methodology:

-

Cell Preparation:

-

Generate in vitro differentiated Th17 cells as described above, treating with either this compound or a vehicle control.

-

-

Chromatin Crosslinking and Shearing:

-

Crosslink protein-DNA complexes by treating the cells with formaldehyde.

-

Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for RORγt.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

-

DNA Purification and Library Preparation:

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome and perform peak calling to identify RORγt binding sites.

-

Analyze the differential binding of RORγt between this compound-treated and control cells to identify genes whose regulation is affected by the compound. The results from such studies have shown that RORγt directly binds to the promoters of Il17a and Il17f.

-

Conclusion

This compound is a well-characterized, potent, and selective RORγt inverse agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its mechanism of action through the inhibition of the Th17 pathway, and to some extent the Th1 pathway, makes it a valuable tool for studying the role of these T cell subsets in autoimmunity and a potential therapeutic candidate for a range of inflammatory conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

The Discovery and Development of TMP778: A Potent and Selective RORγt Inverse Agonist for Immunology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TMP778 is a novel, potent, and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and immunological characterization of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers in immunology and drug development exploring the therapeutic potential of targeting the RORγt/Th17 axis.

Introduction

The discovery of Th17 cells as a distinct lineage of pro-inflammatory T helper cells has revolutionized our understanding of autoimmune diseases.[4] These cells, characterized by their production of cytokines such as Interleukin-17A (IL-17A) and IL-17F, play a central role in the pathology of conditions like psoriasis, rheumatoid arthritis, and experimental autoimmune uveitis (EAU).[4] The transcription factor RORγt is indispensable for the differentiation and function of Th17 cells, making it a highly attractive therapeutic target.

This compound emerged from efforts to identify small molecule inhibitors of RORγt. It acts as an inverse agonist, a class of ligands that reduce the basal activity of a receptor. This guide will delve into the preclinical data that highlight the therapeutic promise of this compound in modulating immune responses.

Discovery and Chemical Properties

This compound was identified as a potent and selective RORγt inverse agonist. Extensive structure-activity relationship (SAR) studies led to the development of this compound, which features a benzhydryl amide moiety and an electron-rich isoxazole heterocycle, with a rigid benzofuran ring in its central portion.

| Property | Value |

| IUPAC Name | 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide |

| Molecular Formula | C₃₁H₃₀N₂O₄ |

| Molecular Weight | 494.59 g/mol |

| CAS Number | 1422053-04-0 |

Mechanism of Action

This compound exerts its immunomodulatory effects by directly binding to the ligand-binding domain of RORγt and functioning as an inverse agonist. This binding event leads to a conformational change in the RORγt protein, which in turn inhibits its transcriptional activity. The primary mechanism of action involves the suppression of the genetic program that drives Th17 cell differentiation.

The signaling pathway begins with the activation of naïve CD4+ T cells in the presence of specific cytokines, namely Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate downstream signaling cascades that lead to the expression and activation of RORγt. RORγt then translocates to the nucleus and binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This initiates the transcription of these pro-inflammatory cytokines, leading to the differentiation and effector function of Th17 cells.

This compound intervenes in this pathway by inhibiting the ability of RORγt to activate gene transcription. This leads to a significant reduction in the production of IL-17A and other Th17-associated cytokines, thereby dampening the inflammatory response.

In Vitro Efficacy

The potency of this compound has been demonstrated in various in vitro assays. These studies confirm its ability to selectively inhibit RORγt activity and suppress Th17 cell differentiation.

| Assay | Species | IC₅₀ | Reference |

| RORγt FRET Assay | Human | 7 nM | |

| IL-17F Promoter Assay | - | 63 nM | |

| Mouse Th17 Differentiation (IL-17A Production) | Mouse | 0.1 µM | |

| Human Th17 Differentiation (IL-17 Production) | Human | 0.005 µM | |

| Mouse Tc17 Differentiation (IL-17A Production) | Mouse | 0.005 µM |

In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune diseases, most notably in the Experimental Autoimmune Uveitis (EAU) mouse model. EAU is a well-established model for human uveitis and is known to be mediated by both Th1 and Th17 cells.

Experimental Autoimmune Uveitis (EAU)

In the EAU model, treatment with this compound has been shown to significantly inhibit the development and severity of the disease.

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| EAU in B10.A mice | This compound (subcutaneous) | 20 mg/kg, twice daily | Significantly inhibited EAU development (p ≤ 0.01). Reduced production of IL-17 and IFN-γ. |

Interestingly, while this compound is a selective RORγt inhibitor, in vivo studies have shown that it not only suppresses the Th17 response but also unexpectedly reduces the Th1 response, as evidenced by decreased IFN-γ production and reduced expression of the Th1-specific transcription factor T-bet. This suggests a more complex in vivo mechanism of action than initially predicted from in vitro studies.

Experimental Protocols

RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

-

Reagents:

-

His-tagged RORγt-LBD

-

GST-tagged coactivator peptide (e.g., from SRC-1)

-

Tb-anti-His antibody (donor fluorophore)

-

AF488-anti-GST antibody (acceptor fluorophore)

-

Assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, 1 mM DTT

-

-

Procedure:

-

Add assay buffer to a 384-well plate.

-

Add this compound or vehicle control (DMSO).

-

Add the RORγt-LBD and coactivator peptide.

-

Add the donor and acceptor antibodies.

-

Incubate the plate at room temperature for the desired time (e.g., 180 minutes).

-

Read the plate on a TR-FRET enabled plate reader with excitation at 340 nm and emission at 495 nm and 520 nm.

-

Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm) to determine the FRET signal.

-

Plot the FRET signal against the compound concentration to determine the IC₅₀.

-

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.

-

Cell Isolation:

-

Isolate naïve CD4+ T cells (CD4+CD62L+CD25-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

-

Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 10 µg/mL).

-

Wash the plate and add the isolated naïve CD4+ T cells.

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL).

-

Add the Th17-polarizing cytokines: TGF-β (e.g., 2 ng/mL) and IL-6 (e.g., 20 ng/mL).

-

Add anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper subsets.

-

Add this compound at various concentrations or vehicle control.

-

Culture the cells for 3-5 days at 37°C and 5% CO₂.

-

-

Analysis of IL-17A Production:

-

Restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Perform intracellular cytokine staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

Alternatively, measure the concentration of IL-17A in the culture supernatant by ELISA.

-

Experimental Autoimmune Uveitis (EAU) Induction and Treatment

This protocol outlines the induction of EAU in mice and the administration of this compound.

-

Animals:

-

Female B10.A mice, 6-8 weeks old.

-

-

Induction of EAU:

-

Prepare an emulsion of interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., human IRBP peptide 1-20) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Immunize the mice subcutaneously with the emulsion.

-

Administer Bordetella pertussis toxin intraperitoneally as an additional adjuvant.

-

-

Treatment:

-

Prepare a formulation of this compound in a suitable vehicle (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline).

-

Administer this compound (e.g., 20 mg/kg) or vehicle control subcutaneously twice daily, starting from the day of immunization.

-

-

Disease Assessment:

-

Monitor the mice for clinical signs of EAU using fundoscopy at regular intervals (e.g., starting from day 12-14 post-immunization).

-

At the end of the experiment (e.g., day 20-22), euthanize the mice and enucleate the eyes for histological examination to assess the degree of inflammation and tissue damage.

-

Isolate splenocytes and re-stimulate them in vitro with the IRBP peptide to measure cytokine production (IL-17, IFN-γ) by ELISA.

-

Conclusion

This compound is a highly potent and selective RORγt inverse agonist that has demonstrated significant efficacy in preclinical models of autoimmune disease. Its ability to suppress both Th17 and Th1 responses in vivo makes it a compelling candidate for further investigation as a therapeutic agent for a range of immune-mediated disorders. The detailed protocols provided in this guide should facilitate further research into the immunological effects of this compound and other RORγt modulators.

References

- 1. medkoo.com [medkoo.com]

- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 3. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

TMP778: A Potent and Selective RORγt Inverse Agonist for Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TMP778 is a novel synthetic small molecule that has garnered significant attention in the field of immunology and drug discovery for its potent and selective inverse agonist activity against the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses the differentiation of Th17 cells and the production of their hallmark pro-inflammatory cytokine, Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative effects.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C31H30N2O4 and a molecular weight of 494.59 g/mol .

IUPAC Name: 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide

Chemical Structure:

Methodological & Application

Application Note: TMP778 for In Vitro Th17 Differentiation Assay

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu and is governed by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] TMP778 is a potent and selective inverse agonist of RORγt, which effectively suppresses Th17 cell differentiation and IL-17 production.[2][3] This application note provides a detailed protocol for utilizing this compound in an in vitro Th17 differentiation assay, making it a valuable tool for researchers and drug development professionals studying Th17-mediated pathologies.

Mechanism of Action

This compound exerts its inhibitory effect on Th17 differentiation by directly targeting RORγt. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, which leads to a conformational change that promotes the recruitment of co-repressors and prevents the binding of co-activators. This ultimately results in the suppression of RORγt-mediated transcription of target genes, including IL17A and IL17F, which are the signature cytokines of Th17 cells. By inhibiting the master regulator of Th17 differentiation, this compound effectively blocks the development and effector function of these pathogenic cells.[2]

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the presence of transforming growth factor-beta (TGF-β) and pro-inflammatory cytokines such as IL-6, IL-1β, and IL-23. These cytokines activate signaling cascades, primarily through the JAK-STAT pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3, in conjunction with other transcription factors like IRF4, induces the expression of RORγt. RORγt then orchestrates the transcriptional program of Th17 differentiation, leading to the production of IL-17 and other effector molecules.

Caption: RORγt signaling pathway in Th17 differentiation and the inhibitory action of this compound.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the in vitro differentiation of human Th17 cells. Data is based on studies by Forcade et al. (2017), where CD4+ T cells from healthy donors were cultured under Th17-polarizing conditions in the presence of varying concentrations of this compound.[4]

| This compound Concentration (µM) | Mean Frequency of IFN-γ+IL-17+ T cells (%) | Standard Error of the Mean (SEM) |

| 0 (DMSO control) | 25.0 | 3.5 |

| 0.01 | 18.0 | 2.8 |

| 0.1 | 8.0 | 1.5 |

| 1 | 2.5 | 0.8 |

Experimental Protocols

1. Isolation of Human Naïve CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of naïve CD4+ T cells from human peripheral blood.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

-

Naïve CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

-

LS Columns and MACS Separator

Procedure:

-

Dilute peripheral blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in MACS buffer.

-

Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-naïve CD4+ T cells with a cocktail of biotin-conjugated antibodies, followed by incubation with anti-biotin magnetic microbeads.

-

Apply the cell suspension to an LS column placed in a MACS separator. The unlabeled naïve CD4+ T cells are collected as the flow-through fraction.

-

Assess the purity of the isolated naïve CD4+ T cells by flow cytometry, staining for CD4, CD45RA, and CCR7.

2. In Vitro Th17 Differentiation Assay with this compound

This protocol outlines the differentiation of isolated naïve CD4+ T cells into Th17 cells in the presence of this compound.

Materials:

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human CD3/CD28 T cell activator (e.g., Dynabeads or plate-bound antibodies).

-

Recombinant human cytokines: IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and TGF-β1 (5 ng/mL).

-

Anti-human IL-4 (10 µg/mL) and anti-human IFN-γ (10 µg/mL) neutralizing antibodies.

-

This compound (dissolved in DMSO to prepare a stock solution).

-

96-well flat-bottom culture plates.

Procedure:

-

Resuspend the purified naïve CD4+ T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare a cytokine cocktail containing IL-1β, IL-6, IL-23, TGF-β1, anti-IL-4, and anti-IFN-γ at 2x the final concentration in complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium at 2x the final desired concentrations. Include a DMSO vehicle control.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 50 µL of the 2x cytokine cocktail to all wells.

-

Add the CD3/CD28 T cell activator to each well according to the manufacturer's recommendations.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

-

On the day of analysis, restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Harvest the cells and proceed with intracellular staining for IL-17A and other relevant markers for flow cytometric analysis.

Experimental Workflow

Caption: Workflow for the in vitro Th17 differentiation assay with this compound treatment.

References

- 1. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - An activated Th17-prone T cell subset involved in chronic graft-versus-host disease sensitive to pharmacological inhibition [insight.jci.org]

Application Notes and Protocols for the Use of TMP778 in Experimental Autoimmune Uveitis (EAU) Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of TMP778, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), in experimental autoimmune uveitis (EAU) models. EAU is a well-established animal model that mimics human autoimmune uveitis, a sight-threatening inflammatory eye disease. The protocols outlined below, based on published research, detail the induction of EAU in mice, administration of this compound for therapeutic evaluation, and methods for assessing disease severity and immunological responses. The provided data and visualizations will aid researchers in designing and executing experiments to investigate the therapeutic potential of RORγt inhibitors in autoimmune eye diseases.

Introduction to this compound and EAU

Experimental autoimmune uveitis (EAU) is a T-cell-mediated autoimmune disease model that targets the neural retina and associated tissues, mirroring key immunological features of human uveitis.[1] The induction of EAU is typically achieved by immunizing susceptible animal strains with retinal antigens, such as interphotoreceptor retinoid-binding protein (IRBP).[1][2] The pathogenesis of EAU involves both Th1 and Th17 cells.[1][3]

This compound is a small molecule that acts as a potent and selective inverse agonist of RORγt. RORγt is a master transcription factor essential for the differentiation and function of Th17 cells, which are a key source of the pro-inflammatory cytokine IL-17. By inhibiting RORγt, this compound effectively suppresses the Th17 cell response. Studies have demonstrated that treatment with this compound significantly inhibits the development of EAU in mice, highlighting its potential as a therapeutic agent for autoimmune uveitis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in EAU models, compiled from peer-reviewed literature.

Table 1: this compound Treatment Regimen

| Parameter | Details | Reference |

| Compound | This compound | |

| Dosage | 20 mg/kg | |

| Administration Route | Subcutaneous (s.c.) injection | |

| Frequency | Twice daily | |

| Vehicle | 3% dimethylacetamide, 10% Solutol, and 87% saline |

Table 2: EAU Induction Protocol in B10.A Mice

| Parameter | Details | Reference |

| Animal Model | Female B10.A mice | |

| Antigen | Bovine Interphotoreceptor Retinoid-Binding Protein (IRBP) | |

| Antigen Dose | 50 µg per mouse | |

| Adjuvant | Complete Freund's Adjuvant (CFA) | |

| Co-adjuvant | Pertussis toxin (PTX) | |

| PTX Dose | 0.2 µg or 1 µg intraperitoneally (i.p.) | |

| Immunization Volume | 0.2 ml emulsion per mouse | |

| Immunization Route | Subcutaneous (s.c.) injections |

Table 3: Summary of this compound Efficacy in EAU

| Outcome Measure | Effect of this compound Treatment | Reference |

| EAU Development | Significantly inhibited | |

| IL-17 Production | Significantly reduced | |

| IFN-γ Production | Significantly reduced | |

| Th17 Cell Population | Suppressed | |

| Th1 Cell Population | Affected |

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Uveitis (EAU) in B10.A Mice

This protocol is based on the methodology described by Hinshaw et al. (2015) and others.

Materials:

-

Female B10.A mice (6-8 weeks old)

-

Bovine Interphotoreceptor Retinoid-Binding Protein (IRBP)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

1 ml syringes with Luer-Lock tip

-

16G blunt-ended needles and 23G needles

-

Sonicator or emulsifier

Procedure:

-

Antigen Emulsion Preparation:

-

Prepare a solution of bovine IRBP in sterile PBS at a concentration of 0.25 mg/ml.

-

To prepare the emulsion for immunization, mix the IRBP solution with CFA in a 1:1 (v/v) ratio. A well-prepared emulsion will be thick and creamy.

-

Emulsify the mixture by sonication or using a mechanical emulsifier until a stable emulsion is formed. To test for stability, a drop of the emulsion should not disperse in water.

-

Each mouse will receive 0.2 ml of the emulsion, containing 50 µg of IRBP.

-

-

Immunization:

-

Draw the emulsion into a 1 ml glass syringe using a 16G blunt-ended needle.

-

Replace the needle with a 23G needle for injection.

-

Inject each mouse subcutaneously with 0.2 ml of the emulsion, distributing the dose across two sites (e.g., base of the tail and one thigh).

-

-

Pertussis Toxin Administration:

-

Concurrently with the immunization, administer 0.2 µg or 1 µg of PTX intraperitoneally to each mouse.

-

Protocol 2: Administration of this compound

This protocol is based on the study by Lee et al. (2018).

Materials:

-

This compound

-

Vehicle solution: 3% dimethylacetamide, 10% Solutol, and 87% saline

-

1 ml syringes and 27G needles

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the vehicle to achieve the desired concentration for a final dose of 20 mg/kg body weight.

-

-

Administration:

-

Administer the this compound solution subcutaneously to the mice twice daily.

-

The treatment can be initiated either prophylactically (starting from the day of immunization) or therapeutically (after the onset of clinical signs of EAU), depending on the experimental design.

-

A control group of mice should receive vehicle-only injections following the same schedule.

-

Protocol 3: Assessment of EAU Severity

A. Clinical Scoring (Fundoscopy):

-

Monitor the eyes of the mice starting from day 7-9 post-immunization.

-

Use a fundoscope or a binocular microscope to examine the retina.

-

Grade the severity of EAU on a scale of 0 to 4 based on the degree of inflammation, vasculitis, and structural damage, as detailed in established scoring systems.

Table 4: Clinical Scoring System for EAU in Mice

| Score | Description |

| 0 | No disease |

| 0.5 (trace) | Minimal inflammation, few small peripheral lesions |

| 1 | Mild vasculitis, <5 small focal lesions |

| 2 | Moderate vasculitis, multiple chorioretinal lesions |

| 3 | Severe vasculitis, linear lesions, retinal edema |

| 4 | Extensive retinal damage, retinal detachment |

B. Histological Scoring:

-

At the end of the experiment (e.g., day 14 or 21 post-immunization), euthanize the mice and enucleate the eyes.

-

Fix the eyes in an appropriate fixative (e.g., 4% glutaraldehyde followed by 10% formaldehyde), embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Score the histological severity of EAU on a scale of 0 to 4 based on the extent of inflammatory cell infiltration, presence of granulomas, and structural damage to the retina.

Table 5: Histological Scoring System for EAU in Mice

| Score | Description |

| 0 | No inflammation |

| 0.5 (trace) | A few infiltrating cells in the ciliary body, choroid, or retina |

| 1 | Mild inflammatory cell infiltration |

| 2 | Moderate infiltration, small granulomas, some retinal folding |

| 3 | Severe inflammation, large granulomas, extensive retinal folding |

| 4 | Extensive retinal damage, photoreceptor destruction |

Protocol 4: Analysis of Immune Responses

A. Cytokine Analysis (ELISA):

-

At a designated time point, isolate spleens from the mice.

-

Prepare single-cell suspensions of splenocytes.

-

Culture the splenocytes in the presence or absence of IRBP (e.g., 1-10 µg/ml).

-

After 48-72 hours, collect the culture supernatants.

-

Measure the concentrations of IL-17 and IFN-γ in the supernatants using commercially available ELISA kits.

B. Flow Cytometry:

-

Isolate lymphocytes from the spleen or infiltrating cells from the eyes.

-

For intracellular cytokine staining, stimulate the cells in vitro with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17, IFN-γ) or transcription factors (e.g., RORγt, T-bet).

-

Analyze the stained cells using a flow cytometer to determine the percentage of Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17+) cells.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting Th17 cell differentiation.

Experimental Workflow for EAU and this compound Treatment

Caption: Experimental workflow for this compound treatment in the EAU mouse model.

References

- 1. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMP778 in Mouse Models of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the administration and dosage of TMP778, a selective Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonist, in the imiquimod (IMQ)-induced mouse model of psoriasis. Psoriasis is a chronic autoimmune skin disorder where the IL-23/Th17 cell axis plays a central pathogenic role. RORγt is the master transcription factor for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A.[1][2] this compound effectively targets this pathway, and its administration has been shown to reduce psoriasis-like cutaneous inflammation in vivo.[3][4] This document outlines the mechanism of action, detailed experimental protocols, dosage information, and expected outcomes to facilitate the use of this compound in preclinical psoriasis research.

Mechanism of Action: RORγt Inhibition

The pathogenesis of psoriasis is heavily driven by Th17 cells, which produce key inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[5] The differentiation and function of these cells are dependent on the transcription factor RORγt. This compound is a potent and selective RORγt inverse agonist. By binding to RORγt, this compound inhibits the transcription of IL-17 and other target genes, thereby suppressing the inflammatory cascade that leads to the psoriatic phenotype, such as epidermal hyperplasia and immune cell infiltration.

Quantitative Data Summary

The following tables summarize the administration protocol and efficacy data for this compound in a widely used preclinical psoriasis model.

Table 1: this compound Administration Protocol in Imiquimod-Induced Psoriasis Model

| Parameter | Details | Reference |

|---|---|---|

| Compound | This compound (RORγt Inverse Agonist) | |

| Mouse Strain | BALB/c | |

| Model | Imiquimod (IMQ)-induced cutaneous inflammation | |

| Dosage | 20 mg/kg | |

| Vehicle | DMSO | |

| Route | Subcutaneous (s.c.) injection | |

| Frequency | Twice daily |

| Duration | 10 consecutive days | |

Table 2: Efficacy of this compound on Psoriatic Phenotype

| Metric | Vehicle (DMSO) Control | This compound (20 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Change in Ear Thickness | Significant increase over 10 days | Statistically significant reduction vs. vehicle | Attenuation of inflammation |

| Histology (H&E Stain) | Pronounced epidermal hyperplasia | Reduced epidermal thickening and inflammation | Amelioration of psoriatic pathology | |

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis Mouse Model Protocol

This protocol describes the induction of psoriasis-like skin inflammation in mice, a model that recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.

Materials:

-

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

-

5% Imiquimod cream (e.g., Aldara™)

-

Electric shaver or depilatory cream

-

Calipers for thickness measurements

-

Sterile PBS

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice. Shave a section of the dorsal skin (e.g., 2 x 3 cm). If using depilatory cream, apply for the recommended time, then gently remove and rinse the area thoroughly with water. Allow the skin to recover for 48 hours.

-

Baseline Measurements (Day 0): Before the first IMQ application, measure the thickness of the ear and a fold of the shaved back skin using digital calipers. Record body weight.

-

Psoriasis Induction (Day 0 to Day 9): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (containing 3.125 mg of active ingredient) to the shaved back area and the right ear. Gently rub the cream until it is evenly distributed.

-

Daily Monitoring: From Day 1 onwards, monitor the mice daily for:

-

Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and induration (thickness) of the back skin independently on a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum provides the cumulative PASI score.

-

Ear Thickness: Measure the thickness of the IMQ-treated ear.

-

Body Weight: Monitor for signs of systemic toxicity.

-

This compound Preparation and Administration Protocol

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile saline or PBS

-

1 mL syringes with 27-30 gauge needles

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound dosing solution in DMSO. The final concentration should be calculated to deliver a 20 mg/kg dose based on the average weight of the mice and a low injection volume (e.g., 50-100 µL). The vehicle control group will receive an equivalent volume of DMSO.

-

Administration (Day 0 to Day 9):

-

Administer this compound (20 mg/kg) or vehicle via subcutaneous (s.c.) injection.

-

Perform injections twice daily, approximately 12 hours apart.

-

To minimize irritation, vary the injection site along the dorsal flank, away from the IMQ-treated area.

-

Endpoint Analysis

Procedure (Day 10):

-

Final Measurements: Record the final body weight, ear thickness, and PASI scores.

-

Euthanasia and Sample Collection: Euthanize mice according to approved institutional protocols.

-

Histology: Harvest the ear and a section of the treated dorsal skin. Fix tissues in 10% neutral buffered formalin for at least 24 hours. Process for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.

-

(Optional) Cytokine Analysis: Skin or spleen tissue can be homogenized to measure cytokine levels (e.g., IL-17A, IL-23) via ELISA, or processed to isolate cells for flow cytometry or gene expression analysis (RT-qPCR).

References

- 1. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMP778 in Experimental Autoimmune Encephalomyelitis (EAE) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), an autoimmune inflammatory disease of the central nervous system (CNS).[1][2] The pathogenesis of EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, which infiltrate the CNS and mediate inflammation, demyelination, and axonal damage.[1][2] Th17 cells, characterized by the production of interleukin-17 (IL-17), are critically dependent on the transcription factor Retinoid-related orphan receptor gamma t (RORγt) for their differentiation and function.[3] This makes RORγt a key therapeutic target for autoimmune diseases like MS.

TMP778 is a potent and selective inverse agonist of RORγt. By binding to RORγt, this compound inhibits its transcriptional activity, thereby suppressing the differentiation of Th17 cells and the production of IL-17. Studies have demonstrated the efficacy of RORγt inhibitors in ameliorating EAE. While much of the specific in vivo data for this compound comes from the closely related Experimental Autoimmune Uveitis (EAU) model, the immunological mechanisms are highly similar, involving both Th17 and Th1 cells. This document provides detailed application notes and protocols for the use of this compound in a standard MOG35-55-induced EAE model in C57BL/6 mice, based on available data.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of RORγt, the master transcription factor for Th17 cell differentiation. Its primary mechanism involves the suppression of the Th17 pathway and subsequent reduction in IL-17 production. Interestingly, in vivo studies have revealed that this compound treatment not only affects Th17 cells but also unexpectedly reduces the population of Th1 cells and the production of IFN-γ. This is hypothesized to be due to the inhibition of Th17 cell conversion to a Th1 phenotype, a process that occurs during autoimmune pathogenesis. Furthermore, this compound treatment has been shown to decrease the expression of T-bet (Tbx21), the key transcription factor for Th1 cells.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its application in an EAE model.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key immunological parameters based on data from the EAU model, which is expected to be comparable in EAE.

Table 1: Effect of this compound on Disease Score in EAU

| Treatment Group | Day 14 Post-Immunization (Mean Score ± SEM) | Day 21 Post-Immunization (Mean Score ± SEM) |

| Vehicle | 1.5 ± 0.2 | 2.0 ± 0.3 |

| This compound | 0.5 ± 0.1** | 0.8 ± 0.2 |

| p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from a study in B10.A mice (n=4-5 per group). |

Table 2: Effect of this compound on Cytokine Production by Spleen Cells

| Cytokine | Treatment Duration | Vehicle (Normalized Response ± SEM) | This compound (Normalized Response ± SEM) |

| IL-17 | Day 7 | 100 ± 15 | 80 ± 10 |

| IL-17 | Day 14 | 100 ± 12 | 40 ± 8 |

| IFN-γ | Day 7 | 100 ± 18 | 95 ± 12 |

| IFN-γ | Day 14 | 100 ± 10 | 55 ± 7 |

| **p < 0.01 vs. Vehicle. Data are pooled from multiple experiments (n=4-5 mice per group). |

Table 3: Effect of this compound on T Helper Cell Populations in Spleen (Day 14)

| Cell Population | Vehicle (% of CD4+ cells ± SEM) | This compound (% of CD4+ cells ± SEM) |

| IL-17+ | 1.2 ± 0.2 | 0.5 ± 0.1 |

| IFN-γ+ | 3.5 ± 0.4 | 1.8 ± 0.3* |

| IL-17+IFN-γ+ | 0.8 ± 0.1 | 0.3 ± 0.05 |